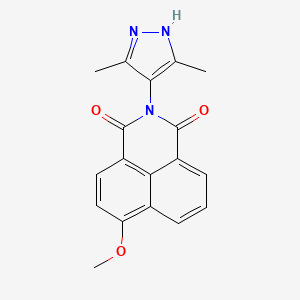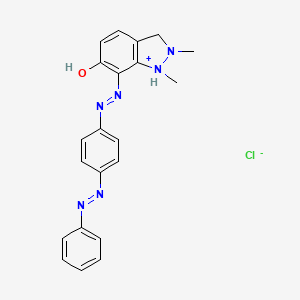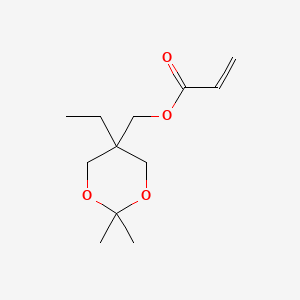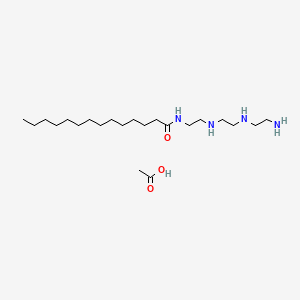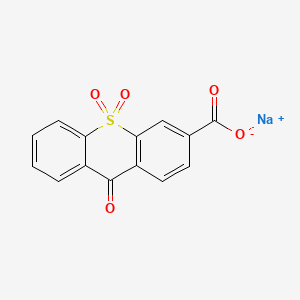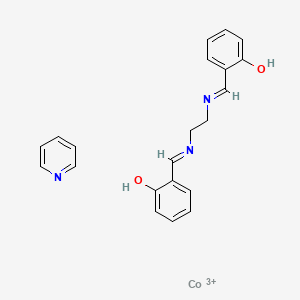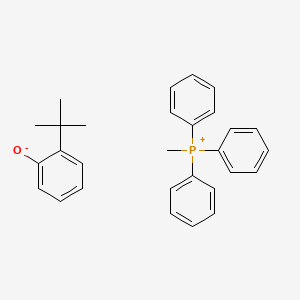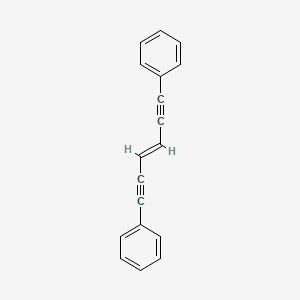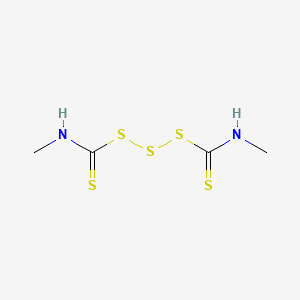
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C13H21NO4. It is an ester of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a methacrylate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(((Cyclohexylamino)carbonyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in the compound can be hydrolyzed to yield methacrylic acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions to modify the methacrylate group.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of high-performance polymers with applications in coatings and adhesives.
Methacrylic Acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol: These are the primary products of the hydrolysis reaction.
科学的研究の応用
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved adhesion, flexibility, and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.
Industrial Applications: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
作用機序
The mechanism of action of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with enhanced mechanical and chemical properties. The cyclohexylamino group contributes to the compound’s stability and reactivity, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- 2-(((Butylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Hexylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
Uniqueness
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is unique due to its cyclohexylamino group, which imparts specific properties such as enhanced stability and reactivity. Compared to similar compounds with different alkyl or aryl groups, the cyclohexylamino group provides a balance of hydrophobicity and steric hindrance, making it suitable for a wide range of applications.
特性
CAS番号 |
94201-45-3 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-(cyclohexylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H21NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h11H,1,3-9H2,2H3,(H,14,16) |
InChIキー |
MPKBVHZWUVHGGN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




